3-(Dimethylamino)-2-acetylacrylonitrile
Overview
Description
3-(Dimethylamino)-2-acetylacrylonitrile: is an organic compound that features a nitrile group, an acetyl group, and a dimethylamino group attached to an acrylonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-acetylacrylonitrile typically involves the reaction of dimethylamine with 2-acetylacrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the dimethylamine on the acrylonitrile moiety .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Solvent selection and purification steps are crucial to obtaining high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Dimethylamino)-2-acetylacrylonitrile can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted acrylonitrile derivatives.
Scientific Research Applications
Chemistry: 3-(Dimethylamino)-2-acetylacrylonitrile is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and polymers. Its reactivity makes it valuable for creating complex molecular structures .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: The compound is utilized in the production of dyes, pigments, and other materials. Its ability to undergo polymerization reactions makes it useful in the creation of specialty polymers with unique properties .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-acetylacrylonitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
3-Dimethylamino-1-arylpropenones: These compounds share the dimethylamino group and exhibit similar reactivity in organic synthesis.
Dimethylaminopropylamine: This compound is structurally related and used in similar applications, such as the synthesis of surfactants and other organic compounds.
Uniqueness: 3-(Dimethylamino)-2-acetylacrylonitrile is unique due to the presence of both the acetyl and nitrile groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for a wide range of synthetic applications and potential biological activities .
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-3-oxobutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10)7(4-8)5-9(2)3/h5H,1-3H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEZLQVGCSBJJE-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/N(C)C)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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